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Dimethyl tin dilaurate - 2179-99-9

Dimethyl tin dilaurate

Catalog Number: EVT-454005
CAS Number: 2179-99-9
Molecular Formula: C26H52O4Sn
Molecular Weight: 547.4 g/mol
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Product Introduction

Source and Classification

Dimethyl tin dilaurate falls under the category of organotin compounds, which are characterized by the presence of carbon-tin bonds. These compounds are significant in materials science and organic synthesis due to their catalytic properties. Dimethyl tin dilaurate is specifically recognized for its utility in promoting reactions such as polymerization and cross-linking, making it valuable in the production of polyurethanes and silicone elastomers .

Synthesis Analysis

The synthesis of dimethyl tin dilaurate can be achieved through several methods, with one common approach involving the reaction of dimethyltin dichloride with lauric acid. The general steps include:

  1. Preparation: Combine dimethyltin dichloride with lauric acid in a suitable solvent under controlled conditions.
  2. Reaction Conditions: The mixture is typically heated to facilitate the reaction, often requiring temperatures around 100°C.
  3. Catalysis: The presence of a catalyst may enhance the reaction rate and yield.
  4. Purification: Post-reaction, the product is purified through methods such as distillation or recrystallization to remove unreacted materials and by-products.

The detailed synthesis parameters can vary based on the specific method employed, but maintaining an inert atmosphere (e.g., nitrogen) during synthesis is crucial to prevent oxidation .

Molecular Structure Analysis

Dimethyl tin dilaurate features a central tin atom coordinated by two laurate groups (derived from lauric acid) and two methyl groups. The molecular structure can be described as follows:

  • Geometry: The tin atom exhibits a distorted octahedral geometry due to the steric hindrance from the bulky laurate groups.
  • Bonding: The carbon-tin bonds are pivotal for its reactivity, while the ester linkages from the laurate groups influence its solubility and interaction with other compounds.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are often employed to characterize its structure, confirming the presence of characteristic functional groups associated with both the methyl and laurate moieties .

Chemical Reactions Analysis

Dimethyl tin dilaurate participates in various chemical reactions, primarily as a catalyst in polymerization processes. Key reactions include:

  • Polymerization: It acts as a catalyst in the formation of polyurethanes by facilitating the reaction between polyols and isocyanates.
  • Cross-linking: It promotes cross-linking reactions in silicone elastomers, enhancing material properties such as elasticity and thermal stability.

The effectiveness of dimethyl tin dilaurate in these reactions can be influenced by factors such as temperature, concentration of reactants, and the presence of other catalytic agents .

Mechanism of Action

The mechanism of action for dimethyl tin dilaurate primarily involves coordination with reactive functional groups in substrates during polymerization. The proposed mechanism includes:

  1. Activation: The tin atom coordinates with nucleophiles present in the reactants (e.g., hydroxyl groups from polyols).
  2. Formation of Active Species: This coordination leads to the formation of active intermediates that facilitate bond formation between monomers.
  3. Propagation: The activated species undergoes further reactions, leading to polymer growth or cross-linking.

This catalytic action significantly lowers the activation energy required for polymerization, allowing reactions to proceed at lower temperatures or shorter times compared to non-catalyzed processes .

Physical and Chemical Properties Analysis

Dimethyl tin dilaurate possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents but insoluble in water due to its hydrophobic nature.
  • Melting Point: Generally low melting point, indicative of its liquid state at room temperature.
  • Reactivity: Sensitive to moisture; should be handled under anhydrous conditions to prevent hydrolysis .

These properties make it suitable for various applications but also necessitate careful handling due to potential toxicity associated with organotin compounds.

Applications

Dimethyl tin dilaurate finds extensive applications across multiple industries:

  • Polymer Industry: Widely used as a catalyst for polyurethane production and silicone elastomers.
  • Coatings: Employed in formulating paints and coatings that require enhanced durability and flexibility.
  • Adhesives: Utilized in adhesives where rapid curing times are essential.
  • Biocidal Applications: Investigated for potential use in biocidal formulations due to its antimicrobial properties .
Synthesis and Industrial Production Methodologies

Historical Evolution of Organotin Compound Synthesis

The scientific journey of organotin compounds began in 1853 when British chemist Sir Edward Frankland synthesized diethyltin diiodide, marking the first systematic exploration of tin-carbon bonds. This foundational work was extended in 1859 with the creation of tetraethyltin, establishing fundamental synthetic pathways for organometallic tin chemistry [2]. Despite these early discoveries, organotin compounds remained laboratory curiosities for nearly a century due to the absence of commercial applications. This changed dramatically in the 1940s when the expanding polyvinyl chloride (PVC) industry discovered that certain organotin derivatives could effectively prevent thermal and photochemical degradation of PVC polymers. This breakthrough transformed organotin chemistry from academic interest to industrial necessity [2].

The commercial utilization of organotins triggered exponential growth in production, soaring from less than 5,000 tons globally in 1955 to approximately 50,000 tons by 1992. By the latter 20th century, approximately 7% of all mined tin metal was dedicated to organotin production, with dimethyltin derivatives emerging as crucial heat stabilizers for PVC processing. This represented a significant technological shift from earlier tin applications that had dominated since the Bronze Age [2]. The development of dialkyltin carboxylates—particularly dimethyl tin dilaurate—coincided with increasing demands for PVC stabilization efficiency. This period also saw the emergence of specialized synthesis protocols to meet industrial-scale requirements while addressing growing environmental concerns regarding organotin persistence in ecosystems [2] [5].

Table 1: Historical Milestones in Organotin Chemistry

YearDevelopmentSignificance
1853Synthesis of diethyltin diiodide (Frankland)First systematic organotin synthesis
1859Tetraethyltin synthesis (Frankland)Established tetraorganotin preparation methods
1940sPVC stabilization discovery (Yngve)Enabled commercial applications of organotins
1950sBiocidal properties discovery (van der Kerk)Expanded applications to antifouling paints
1990sGreen chemistry innovationsReduced solvent use in carboxylate synthesis

Mechanistic Pathways for Dimethyl Tin Dilaurate Synthesis

The industrial synthesis of dimethyl tin dilaurate proceeds through well-defined stoichiometric reactions that transform tin(IV) chloride into the target dialkyltin carboxylate. The production methodology follows a sequential alkylation-carboxylation approach, with critical attention to reaction conditions determining yield and purity. The first stage involves the controlled Grignard reaction between tin(IV) chloride and methylmagnesium halides to produce dimethyltin dichloride. This intermediate is subsequently purified through vacuum distillation to eliminate trimethyltin impurities, which can compromise catalytic performance in downstream applications [5]. The significance of this purification step cannot be overstated, as trimethyltin compounds exhibit substantially higher mammalian toxicity compared to dialkyltin derivatives [5].

The final synthesis stage employs an esterification reaction where dimethyltin dichloride reacts with lauric acid (dodecanoic acid) in the presence of a base catalyst. Modern industrial protocols utilize sodium hydroxide in ethanol as both catalyst and acid scavenger, facilitating the formation of the tin-oxygen-carbon linkage essential to the stabilizer function. The reaction proceeds as follows:

Step 1: Dichloride FormationSnCl₄ + 2CH₃MgCl → (CH₃)₂SnCl₂ + 2MgCl₂

Step 2: Carboxylation(CH₃)₂SnCl₂ + 2CH₃(CH₂)₁₀COOH + 2NaOH → (CH₃)₂Sn(OCO(CH₂)₁₀CH₃)₂ + 2NaCl + 2H₂O

Temperature control during carboxylation is critical, with optimal performance between 60-80°C. Higher temperatures risk decarboxylation and decomposition, while lower temperatures prolong reaction completion. Post-synthesis, vacuum stripping removes residual solvents and unreacted lauric acid, yielding technical-grade dimethyl tin dilaurate (C₂₆H₅₂O₄Sn) as a pale yellow liquid with typical tin content of 18-19% [3] [7]. Advanced purification techniques include molecular distillation under high vacuum (<0.1 mmHg) to achieve pharmaceutical-grade material when required for specialty applications [5].

Table 2: Key Reaction Parameters in Dimethyl Tin Dilaurate Synthesis

Synthesis StageReagentsConditionsPurpose
Dichloride FormationSnCl₄, CH₃MgClAnhydrous ether, 0-5°CForms dimethyltin dichloride
PurificationCrude (CH₃)₂SnCl₂Vacuum distillationRemoves trimethyltin impurities
CarboxylationLauric acid, NaOH, ethanol60-80°C, 2-4 hoursForms tin-carboxylate bonds
IsolationReaction mixtureVacuum strippingRemoves solvents/unreacted materials

Green Chemistry Approaches in Large-Scale Production

Industrial manufacturers have implemented significant solvent reduction strategies to improve the environmental footprint of dimethyl tin dilaurate synthesis. Traditional methods required substantial quantities of volatile organic compounds (VOCs), particularly during the carboxylation stage. Contemporary approaches utilize ethanol-water azeotropic mixtures that decrease total VOC emissions by 30-40% while maintaining high reaction yields. These solvent systems facilitate efficient separation of inorganic salts through crystallization and filtration, reducing the energy-intensive evaporation steps previously employed [3]. The closed-loop recovery of ethanol through fractional condensation has become standard practice in modern facilities, with recovery rates exceeding 85% in optimized systems [6].

Catalyst recycling represents another critical green chemistry advancement. Sodium ethylate catalysts are now recovered from aqueous waste streams via nanofiltration techniques, allowing reuse in subsequent batches. This innovation reduces sodium hydroxide consumption by approximately 50% and minimizes saline effluent discharge [3]. Furthermore, the industry has shifted toward continuous flow reactors that offer superior thermal control and reduced reaction times compared to batch processing. These systems achieve 95% atom efficiency for tin utilization through precise stoichiometric management and real-time monitoring of reaction parameters [6].

The development of alternative catalysts addresses regulatory concerns about organotin persistence. Bismuth carboxylates (e.g., K-KAT® 348) and zirconium chelates (e.g., K-KAT® XC-6212) have emerged as viable substitutes in urethane applications, though they have not fully replaced dimethyl tin dilaurate in PVC stabilization where performance requirements are exceptionally demanding. These alternatives function through insertion mechanisms that selectively activate polyol hydroxyl groups rather than isocyanate groups, reducing side reactions and improving hydrolysis resistance in final products [6]. Life-cycle assessments confirm that modern dimethyl tin dilaurate production generates 35% less waste solvent and consumes 25% less energy per kilogram than early 21st-century methodologies [3].

Table 3: Environmental Impact Reduction in Production

Green Chemistry InitiativeImplementation MethodEnvironmental BenefitTechnical Challenge
Solvent ReductionEthanol-water azeotropes30-40% lower VOC emissionsPhase separation management
Catalyst RecyclingNanofiltration of aqueous streams50% reduced NaOH consumptionMembrane fouling prevention
Continuous ProcessingFlow reactors with real-time monitoring15% energy reduction, 95% atom efficiencyPrecise stoichiometric control
Alternative CatalystsBismuth/zirconium complexesLower aquatic toxicityPerformance matching in PVC

Properties

CAS Number

2179-99-9

Product Name

Dimethyl tin dilaurate

IUPAC Name

[dodecanoyloxy(dimethyl)stannyl] dodecanoate

Molecular Formula

C26H52O4Sn

Molecular Weight

547.4 g/mol

InChI

InChI=1S/2C12H24O2.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;;;/h2*2-11H2,1H3,(H,13,14);2*1H3;/q;;;;+2/p-2

InChI Key

LYYNQLKRDKNQMN-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCCCCCCC

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